![molecular formula C26H26N4O5S2 B2781663 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449770-09-6](/img/structure/B2781663.png)
6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound is a derivative of 3,4-dihydroquinolin-1(2H)-one . These types of compounds are of broad interest due to their potential therapeutic properties .
Synthesis Analysis
The synthesis of similar compounds, specifically 3,4-dihydroquinolin-1(2H)-one derivatives, has been achieved using the Castagnoli–Cushman reaction .Scientific Research Applications
Synthetic Methods and Characterization
- A related compound, Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone, has been synthesized and characterized. This process involves acetylation, nucleophilic substitution reactions, and the synthesis of various heterocyclic rings. These synthesized compounds have potential for pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial and Antitubercular Activities
- Novel carboxamide derivatives of 2-Quinolones, with a structure similar to the queried compound, have demonstrated promising antibacterial, antifungal, and antitubercular activities. This suggests potential applications in treating infectious diseases (Kumar, Fernandes, & Kumar, 2014).
Fluorescent Properties and Sensing Applications
- Compounds like 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives, which are chemically related, have been synthesized and their fluorescent properties studied. These compounds can be applied as fluorescent whiteners, indicating potential use in material sciences (Rangnekar & Shenoy, 1987).
Enzyme Inhibitory Activity
- Pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups show significant enzyme inhibitory activity against human carbonic anhydrase and cholinesterase. This points to potential applications in developing treatments for conditions related to these enzymes (Stellenboom & Baykan, 2019).
Anticancer Properties
- 2-Substituted-5,6,7,8-tetrahydronaphthalene derivatives, similar in structure to the queried compound, have shown selective cytotoxicity against colon cancer cells, indicating potential use in cancer therapy (Gamal-Eldeen et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-acetyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S2/c1-16(31)29-14-12-20-22(15-29)36-26(23(20)24(27)32)28-25(33)18-8-10-19(11-9-18)37(34,35)30-13-4-6-17-5-2-3-7-21(17)30/h2-3,5,7-11H,4,6,12-15H2,1H3,(H2,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHPWCAWINCRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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